2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane
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Overview
Description
2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane is a complex organic compound that features a unique structure with multiple sugar moieties and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane typically involves the protection of mannopyranose units followed by the introduction of the amino group. Common steps might include:
Protection of Hydroxyl Groups: Using isopropylidene groups to protect the hydroxyl groups of mannopyranose.
Formation of the Linkage: Coupling the protected mannopyranose units through a suitable linker.
Introduction of the Amino Group: Amination reactions to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sugar moieties.
Reduction: Reduction reactions could be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-glucopyranose-4-O-yl)-propane
- 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-galactopyranose-4-O-yl)-propane
Uniqueness
The uniqueness of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane lies in its specific sugar moieties and the positions of functional groups, which can influence its reactivity and applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
95245-29-7 |
---|---|
Molecular Formula |
C21H33NO10 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-[[(1S,2R,6S)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]-3-[[(1R,2S,6R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]propan-2-amine |
InChI |
InChI=1S/C21H33NO10/c1-20(2)29-14-12(10-7-25-18(27-10)16(14)31-20)23-5-9(22)6-24-13-11-8-26-19(28-11)17-15(13)30-21(3,4)32-17/h9-19H,5-8,22H2,1-4H3/t9?,10?,11?,12?,13?,14-,15+,16+,17-,18-,19+ |
InChI Key |
IUJWYZAQTWUKJU-PTJWUEQQSA-N |
SMILES |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)N)O3)C |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(C3CO[C@H]2O3)OCC(COC4[C@@H]5[C@@H]([C@@H]6OCC4O6)OC(O5)(C)C)N)C |
Canonical SMILES |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)N)O3)C |
Synonyms |
4,4’-O-(2-Amino-1,3-propanediyl)bis[1,6-anhydro-2,3-O-(1-methylethylidene)-β-D-mannopyranose; |
Origin of Product |
United States |
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